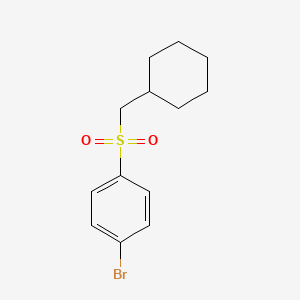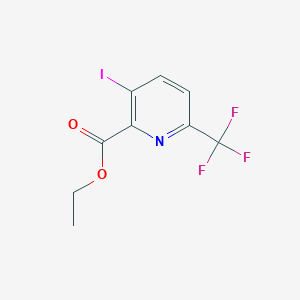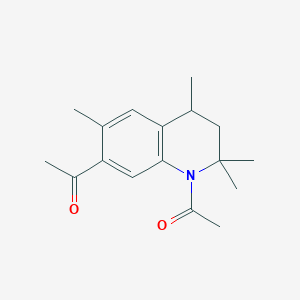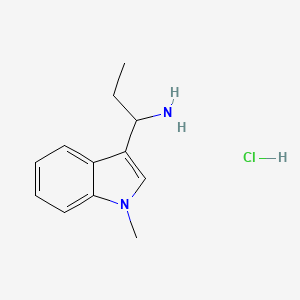
1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride
Descripción general
Descripción
1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride is an organic compound with the molecular formula C12H16N2 . It belongs to the class of organic compounds known as n-alkylindoles, which are compounds containing an indole moiety that carries an alkyl chain at the 1-position .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . These compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .Molecular Structure Analysis
The molecular structure of 1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride consists of a 1H-indol-3-yl group attached to a propylamine group. The compound has an average mass of 188.269 Da and a monoisotopic mass of 188.131348 Da .Aplicaciones Científicas De Investigación
Molecular Structure and Bonding
- The compound, also known as N-Methyl-N-propyltryptamine (MPT), exhibits interesting molecular bonding characteristics. Its molecules form one-dimensional chains through N—H...N hydrogen bonds between indole H atoms and trialkylamine N atoms, suggesting potential applications in molecular engineering (Chadeayne, Golen, & Manke, 2019).
Synthesis of Complex Compounds
- It serves as a precursor in the synthesis of complex compounds like tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepines and diazepino[1,2-a]indoles, showcasing its utility in organic synthesis (Katritzky, Jain, Akhmedova, & Xu, 2003).
Catalysis in Domino Reactions
- This compound is instrumental in domino reactions involving arylamines, methyl propiolate, and aromatic aldehydes for synthesizing indol-3-yl acrylates, highlighting its catalytic capabilities in organic reactions (Zhang, Sun, & Yan, 2012).
Corrosion Inhibition
- Derivatives of this compound, specifically 3-amino alkylated indoles, have been studied for their role in inhibiting corrosion in metals, which is significant for industrial applications (Verma et al., 2016).
Rearrangement Reactions
- It's used in rearrangement reactions of bromo-indolyl-propanones, leading to the formation of various biologically active compounds, indicating its relevance in pharmaceutical research (Sanchez & Parcell, 1990).
Antimicrobial and Anti-Inflammatory Applications
- Novel substituted indoles containing this compound have been synthesized and shown potential in antimicrobial and anti-inflammatory activities, underlining its significance in medical research (Gadegoni & Manda, 2013).
Surface Adsorption for Corrosion Prevention
- Schiff bases derived from this compound, when adsorbed on stainless steel surfaces, have shown effective corrosion inhibition in acidic environments, which is crucial for material sciences (Vikneshvaran & Velmathi, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1-methylindol-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-3-11(13)10-8-14(2)12-7-5-4-6-9(10)12;/h4-8,11H,3,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHUUDKRZXYMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(C2=CC=CC=C21)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-indol-3-yl)propylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



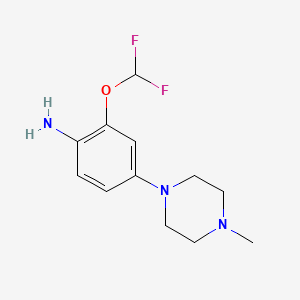
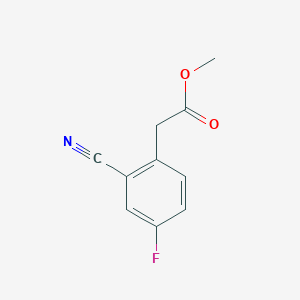
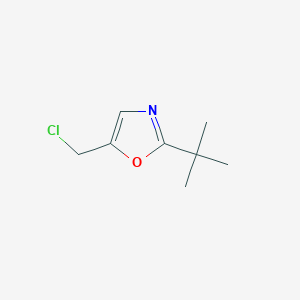
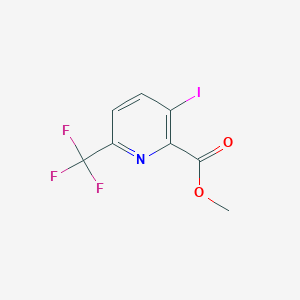
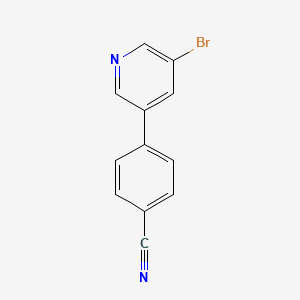
![N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide](/img/structure/B1412612.png)
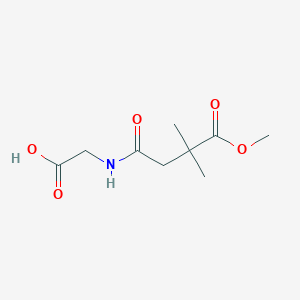
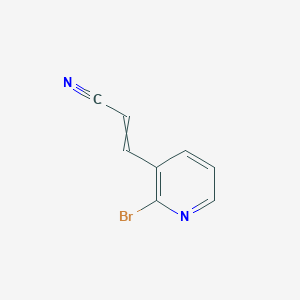
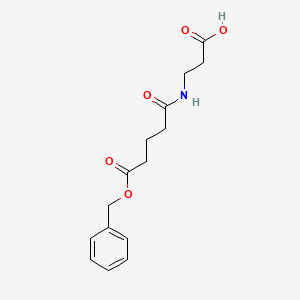
![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)

